molecular formula C26H44NNaO6S B3025760 2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

Cat. No.: B3025760
M. Wt: 525.7 g/mol
InChI Key: YXHRQQJFKOHLAP-YPYHFUETSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taurodeoxycholic Acid-d4 typically involves the incorporation of deuterium atoms into the taurodeoxycholic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of Taurodeoxycholic Acid-d4 (sodium salt) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of specialized equipment to handle deuterated compounds and ensure consistent quality. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Taurodeoxycholic Acid-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydrophilic bile acid derivatives, while reduction can produce more hydrophobic compounds .

Scientific Research Applications

Taurodeoxycholic Acid-d4 (sodium salt) is widely used in various fields of scientific research:

Comparison with Similar Compounds

  • Taurocholic Acid-d4 (sodium salt)
  • Taurochenodeoxycholic Acid-d4 (sodium salt)
  • Tauroursodeoxycholic Acid-d4 (sodium salt)

Comparison: Taurodeoxycholic Acid-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantification studies. Compared to other deuterated bile acids, it offers unique insights into the metabolism and function of taurodeoxycholic acid specifically .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHRQQJFKOHLAP-YPYHFUETSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C([C@@H]1O)([2H])[2H])C)[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 2
Reactant of Route 2
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 3
Reactant of Route 3
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 4
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 5
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Reactant of Route 6
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt

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